molecular formula C11H13NO3S B12106661 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B12106661
M. Wt: 239.29 g/mol
InChI Key: UYXAWRQEFVUILN-UHFFFAOYSA-N
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Description

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is a spirocyclic compound featuring a unique 2-oxa-6-azaspiro[3.3]heptane core substituted with a phenylsulfonyl group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding selectivity and reduce off-target effects compared to planar aromatic systems. The phenylsulfonyl group contributes to electronic and steric effects, influencing both reactivity and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2

InChI Key

UYXAWRQEFVUILN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane typically involves the reaction of a suitable precursor with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially valuable properties.

Biology

Research has indicated that this compound may possess bioactive properties, making it a candidate for further investigation in biological applications. Studies have explored its antimicrobial and anticancer activities, revealing promising results in inhibiting the growth of certain pathogens and cancer cells .

Case Study Example: Antimicrobial Activity
In one study, derivatives of azaspiro compounds were synthesized and tested for their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which may inhibit their activity and contribute to its biological effects. This makes it a candidate for developing new medications aimed at treating infections or cancer .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals, where it can serve as an intermediate for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxa-bridge and azaspiro ring system contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

6-(2-Fluoro-4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Role : Key intermediate for the antibiotic candidate TBI-223, targeting tuberculosis .
  • Synthesis : Achieved via a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), yielding a scalable two-step process with high efficiency .
  • Advantages : Cost-effective, protecting-group-free synthesis suitable for large-scale production.
  • Limitations: Limited solubility in non-polar solvents, necessitating salt formation for stability .

6-(4-Bromo-2-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (6a)

  • Properties : Orange solid with a melting point of 148–150°C.
  • Applications : Used in palladium-catalyzed coupling reactions to introduce spirocyclic motifs into complex molecules .

6-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2-oxa-6-azaspiro[3.3]heptane (10j)

  • Synthesis : Prepared in 85% yield via nucleophilic substitution, demonstrating the scaffold’s compatibility with heteroaromatic systems .
  • Utility : Intermediate in cyclin G-associated kinase (GAK) inhibitors, highlighting its role in antiviral drug development .

Physicochemical and Pharmacokinetic Comparisons

Compound logD₇.₄ Solubility Thermal Stability Key Application Reference
6-(Phenylsulfonyl) derivative ~1.2* Moderate (DMSO) High Kinase inhibitors [22]
Morpholine (Reference) ~0.8 High Moderate Broad (e.g., gefitinib) [5]
6-(2-Fluoro-4-Nitrophenyl) N/A Poor (improved as sulfonate salts) Moderate Antibiotic intermediate [2, 13]
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane ~2.0 Low High Metabolic stability studies [20]

*Estimated based on structural similarity to morpholine derivatives .

  • Lipophilicity : The 2-oxa-6-azaspiro[3.3]heptane core reduces logD by ~0.6 units compared to morpholine, enhancing aqueous solubility but sometimes at the expense of potency (e.g., in gefitinib analogues) .
  • Stability : Sulfonate salts (e.g., hemi-naphthalenesulfonate) improve thermal stability and solubility, addressing decomposition issues observed in oxalate salts .

Morpholine Replacement in Drug Candidates

  • BTK Inhibitors : Replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane maintained potency while lowering logD, demonstrating its value as a bioisostere .
  • Gefitinib Analogues : The spirocyclic analogue (10b) showed reduced potency compared to the parent compound, underscoring the trade-off between lipophilicity and target engagement .

Impact of Ring Size

  • M4 Positive Allosteric Modulators : Reducing the spiro ring to azetidine (3.1 μM EC₅₀) or cyclopropylamine (72 nM EC₅₀) significantly increased potency, suggesting smaller rings enhance target binding in certain contexts .

Biological Activity

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which includes a phenylsulfonyl group, an oxa-bridge, and an azaspiro ring system. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The chemical formula for this compound is C12H13NO3S, with a molecular weight of 239.29 g/mol. Its structural uniqueness contributes to its biological activity.

PropertyValue
Molecular FormulaC12H13NO3S
Molecular Weight239.29 g/mol
IUPAC NameThis compound
InChI KeyUYXAWRQEFVUILN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenylsulfonyl group is known to inhibit specific enzyme activities, which may contribute to its antimicrobial and anticancer properties. The stability provided by the oxa-bridge and azaspiro structure enhances its bioavailability.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism involves the inhibition of key proteins involved in cell proliferation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Effects : In a controlled study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Anticancer Study : A recent investigation focused on the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated that treatment with 10 µM concentration led to a significant reduction in cell viability (up to 70%) after 48 hours, suggesting potent anticancer activity .

Q & A

Q. What are the common synthetic routes for 6-(phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane?

The compound is typically synthesized via a two-step process involving (1) cyclization to form the spirocyclic core and (2) sulfonylation to introduce the phenylsulfonyl group. A scalable method optimizes reaction parameters (e.g., solvent, temperature, stoichiometry) using Design of Experiments (DoE) to enhance yield and purity. For example, analogous spirocyclic intermediates have been prepared via nucleophilic substitution or coupling reactions with halogenated aryl precursors, followed by sulfonylation .

Q. How does the choice of counterion affect the stability and solubility of this compound?

Isolation as sulfonic acid salts (e.g., tosylate or mesylate) instead of oxalate salts improves stability and solubility. Sulfonate salts exhibit better aqueous solubility, enabling broader reaction conditions (e.g., polar solvents or aqueous media). Stability studies should compare degradation rates under varying pH and temperature .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation (e.g., δ 4.4–4.7 ppm for spirocyclic oxa-aza protons) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated and observed masses within 1–2 ppm error) .
  • X-ray crystallography : For resolving spirocyclic conformation and salt forms (e.g., single-crystal data for 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile derivatives) .

Q. What are the key structural features influencing its biological activity?

The spirocyclic scaffold enhances rigidity, improving target binding affinity. The phenylsulfonyl group contributes to π-π stacking interactions in enzyme active sites (e.g., kinase inhibitors). Bioisosteric replacement of morpholine with this scaffold increases solubility and metabolic stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis process?

DoE identifies critical parameters (e.g., reaction time, temperature, catalyst loading) through factorial or response surface designs. For example, optimizing cyclization and sulfonylation steps reduced byproducts and improved yields from 60% to >85% in analogous syntheses . Contradictions in data (e.g., variable yields under similar conditions) are resolved by analyzing interactions between factors (e.g., solvent polarity vs. temperature).

Q. What role does this compound play as a bioisostere in drug design?

It replaces morpholine or piperidine rings to enhance solubility and reduce CYP450-mediated metabolism. In Bruton’s tyrosine kinase (BTK) inhibitors, this substitution improved aqueous solubility by 4-fold while maintaining potency. SAR studies should compare logD, metabolic stability, and binding kinetics .

Q. How is this compound utilized in kinase inhibitor development?

It serves as a core structure in cyclin G-associated kinase (GAK) and AAK1 inhibitors. Synthetic protocols involve SNAr reactions with brominated heterocycles (e.g., isothiazolo[4,3-b]pyridines), followed by purification via flash chromatography (CH2Cl2/EtOAc). Biological assays confirm IC50 values in the nanomolar range .

Q. What strategies mitigate intermediate instability during synthesis?

  • Low-temperature handling : Reduces decomposition of reactive intermediates (e.g., azetidine precursors).
  • Salt formation : Stabilizes intermediates as sulfonates or hydrochlorides.
  • In situ derivatization : Converts unstable intermediates directly into stable derivatives (e.g., Boc-protected analogs) .

Q. How to address contradictory solubility data in different studies?

Contradictions arise from variations in salt forms or crystallinity. Compare solubility in multiple solvents (e.g., DMSO, water, ethanol) using standardized protocols (e.g., shake-flask method). For example, sulfonate salts show 10–20× higher aqueous solubility than oxalates .

Q. What synthetic modifications enhance pharmacological properties?

  • Functionalization at the 6-position : Introducing fluorinated or electron-withdrawing groups (e.g., nitro) improves target selectivity .
  • Spirocyclic expansion : Larger spiro rings (e.g., diazaspiro[4.5]decanes) enhance conformational flexibility for binding .
  • Prodrug strategies : Esterification of sulfonyl groups enhances membrane permeability .

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